
1-Iodo-4-nitro-2-(trifluoromethyl)benzene
Overview
Description
1-Iodo-4-nitro-2-(trifluoromethyl)benzene (CAS: 400-75-9) is a halogenated aromatic compound featuring a trifluoromethyl (-CF₃), nitro (-NO₂), and iodine (-I) substituent on a benzene ring. Its molecular formula is C₇H₃F₃INO₂, with a molecular weight of 317.01 g/mol . This compound is primarily used as a synthetic intermediate in organic chemistry, particularly in the preparation of agrochemicals, pharmaceuticals, and advanced materials. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitro and iodine groups enable cross-coupling reactions (e.g., Suzuki or Ullmann couplings) for functionalization .
Preparation Methods
The synthesis of 1-Iodo-4-nitro-2-(trifluoromethyl)benzene typically involves the iodination of 4-nitro-2-(trifluoromethyl)benzene. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Iodo-4-nitro-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as in the presence of palladium catalysts for cross-coupling reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing trifluoromethyl group.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Iodo-4-nitro-2-(trifluoromethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Iodo-4-nitro-2-(trifluoromethyl)benzene is primarily related to its ability to undergo substitution and reduction reactions. The nitro group can be reduced to form an amino group, which can then interact with various biological targets. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it more effective in penetrating biological membranes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with 1-iodo-4-nitro-2-(trifluoromethyl)benzene, differing in substituents or functional groups. Key comparisons include physical properties , reactivity , and applications :
Table 1: Physical and Chemical Properties
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
---|---|---|---|---|---|
This compound | C₇H₃F₃INO₂ | 317.01 | 82 | N/A | 2.0 (estimated) |
1-Iodo-2-nitro-4-(trifluoromethoxy)benzene | C₇H₃F₃INO₃ | 333.00 | N/A | 285.6 | 2.0 |
2-(Benzyloxy)-4-iodo-1-(trifluoromethyl)benzene | C₁₄H₁₀F₃IO | 378.13 | N/A | N/A | N/A |
1-Fluoro-4-iodo-2-(trifluoromethyl)benzene | C₇H₃F₄I | 289.00 | N/A | N/A | 1.8 |
Sources :
Key Comparisons :
Substituent Effects on Reactivity :
- The nitro group in this compound increases electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) reactions. In contrast, 1-fluoro-4-iodo-2-(trifluoromethyl)benzene lacks the nitro group, making it less reactive toward SNAr but more suitable for metal-catalyzed couplings due to the fluorine atom’s small size and strong C-F bond .
- The trifluoromethoxy group in 1-iodo-2-nitro-4-(trifluoromethoxy)benzene introduces steric hindrance and electron-withdrawing effects, reducing reaction rates compared to the trifluoromethyl analog .
Thermal Stability: The nitro-containing derivatives (e.g., this compound) exhibit lower thermal stability due to the nitro group’s propensity for decomposition under heat. This contrasts with non-nitro analogs like 2-(benzyloxy)-4-iodo-1-(trifluoromethyl)benzene, which are more thermally robust .
Applications :
- This compound : Used in agrochemical synthesis (e.g., precursors for herbicides) and as a building block for fluorinated liquid crystals .
- 1-Iodo-2-nitro-4-(trifluoromethoxy)benzene : Employed in chromatographic derivatization of polyamines due to its strong electron-withdrawing properties, enhancing detection sensitivity .
- 1-Fluoro-4-iodo-2-(trifluoromethyl)benzene : Valued in positron emission tomography (PET) tracer synthesis owing to fluorine-18 compatibility .
Sources :
Research Findings and Case Studies
Synthetic Utility :
- This compound demonstrated high efficiency in Suzuki-Miyaura cross-coupling reactions with arylboronic acids, achieving yields >85% under palladium catalysis .
- In contrast, 1-iodo-2-nitro-4-(trifluoromethoxy)benzene showed slower reaction kinetics in similar conditions due to steric effects .
Environmental Impact: Nitro-substituted trifluoromethylbenzenes exhibit moderate persistence in soil (half-life: 30–60 days), whereas non-nitro analogs degrade faster .
Biological Activity
1-Iodo-4-nitro-2-(trifluoromethyl)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the compound's chemical properties, biological interactions, and relevant research findings, providing a comprehensive overview of its pharmacological significance.
This compound possesses a unique structure characterized by the presence of an iodine atom, a nitro group, and a trifluoromethyl substituent. These functional groups confer distinct chemical reactivity and biological activity.
Molecular Structure
- Chemical Formula : C7H3F3INO2
- Molecular Weight : 303.01 g/mol
- CAS Number : 400-75-9
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating cellular membrane penetration, while the iodine atom may participate in halogen bonding, influencing binding affinity and specificity.
Antimicrobial Properties
Research indicates that halogenated aromatic compounds, including this compound, exhibit antimicrobial properties. A study found that similar compounds can inhibit bacterial growth by disrupting cellular processes or interfering with enzyme activity .
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies demonstrate that the compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. For instance, compounds with similar structures have shown significant cytotoxicity against breast and lung cancer cell lines .
Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes. For example, it may act as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs, necessitating further investigation into its interactions within biological systems .
Case Study 1: Antimicrobial Activity
In a comparative study examining the antimicrobial efficacy of various halogenated compounds, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of non-halogenated analogs, suggesting enhanced potency due to the presence of iodine and trifluoromethyl groups .
Case Study 2: Cytotoxic Effects on Cancer Cells
A study conducted on several cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses indicated an increase in apoptotic cells following treatment, with IC50 values comparable to established chemotherapeutic agents .
Data Tables
Q & A
Basic Questions
Q. What are the key physicochemical properties of 1-Iodo-4-nitro-2-(trifluoromethyl)benzene relevant to experimental design?
Answer: The compound’s molecular weight is 317.01 g/mol , with a melting point of 82°C . Key properties include:
- Solubility : Likely low in polar solvents due to the nitro and trifluoromethyl groups; better solubility in halogenated solvents (e.g., dichloromethane).
- Stability : Sensitive to light and heat due to the nitro group; store in dark, cool conditions.
- Reactivity : The iodine atom acts as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura).
Property | Value | Reference |
---|---|---|
Molecular Weight | 317.01 g/mol | |
Melting Point | 82°C |
Q. What safety precautions are recommended when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- Waste Disposal : Classify as halogenated waste; dispose via certified hazardous waste services .
- Spill Management : Absorb with inert material (e.g., vermiculite) and avoid direct contact .
Critical Risk Codes :
- R36/37/38 : Irritating to eyes, respiratory system, and skin .
- Safety Protocols : Follow S26 (eye rinsing) and S36/37/39 (protective gear) .
Q. What synthetic routes are commonly employed to prepare this compound?
Answer: A typical route involves:
Nitration : Introduce the nitro group to a trifluoromethylbenzene precursor using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C).
Iodination : Electrophilic iodination via ICl or I₂/HNO₃, leveraging the directing effects of the nitro and trifluoromethyl groups .
Key Considerations :
- Monitor reaction progress with TLC or GC-MS.
- Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what challenges arise due to the iodine atom?
Answer:
- Method : Use SHELXL for refinement . Heavy atoms like iodine enhance X-ray scattering but may cause absorption errors. Apply multi-scan absorption corrections.
- Challenges :
Example Workflow :
Grow single crystals via slow evaporation (solvent: DCM/hexane).
Collect data on a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
Refine using SHELXL, applying Hirshfeld rigid-bond restraints .
Q. How do electron-withdrawing groups (EWGs) influence regioselectivity in nucleophilic aromatic substitution (NAS) reactions involving this compound?
Answer: The nitro (-NO₂) and trifluoromethyl (-CF₃) groups are meta-directing EWGs, activating the aromatic ring for NAS at positions ortho/para to the iodine atom. For example:
- Iodine Replacement : In cross-coupling, the iodine is replaced by nucleophiles (e.g., arylboronic acids in Suzuki reactions).
- Competing Pathways : Steric hindrance from -CF₃ may favor substitution at less hindered sites .
Experimental Validation :
- Monitor reaction intermediates via NMR to track substituent effects.
- Compare reaction rates with analogs lacking -CF₃ to isolate electronic contributions .
Q. How should researchers address discrepancies in reported reaction yields when using this compound as a precursor?
Answer: Discrepancies may arise from:
- Purity : Use ≥95% pure compound (verify via HPLC) to minimize side reactions .
- Moisture Sensitivity : Ensure anhydrous conditions for moisture-sensitive steps (e.g., Grignard reactions).
- Catalytic Systems : Optimize catalyst loading (e.g., Pd(PPh₃)₄ vs. Pd(dba)₂) and ligand ratios .
Case Study :
If yields vary in Suzuki couplings:
Test substrate/catalyst ratios (1:0.05 to 1:0.2 mol%).
Analyze by-products via LC-MS to identify competing pathways (e.g., homocoupling).
Q. What spectroscopic techniques are most effective for characterizing this compound, and how can data be interpreted?
Answer:
- : Expect aromatic protons as doublets (J ≈ 8–9 Hz) due to coupling with adjacent substituents.
- : A singlet for -CF₃ at δ ≈ -60 ppm .
- IR Spectroscopy : Strong NO₂ asymmetric stretch at ~1520 cm⁻¹ and symmetric stretch at ~1350 cm⁻¹.
Validation : Cross-reference with NIST spectral databases for nitroaromatics .
Q. What computational methods can predict the compound’s reactivity in novel reactions?
Answer:
Properties
IUPAC Name |
1-iodo-4-nitro-2-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3INO2/c8-7(9,10)5-3-4(12(13)14)1-2-6(5)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFFQIQKEINJNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598238 | |
Record name | 1-Iodo-4-nitro-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80598238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400-75-9 | |
Record name | 1-Iodo-4-nitro-2-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=400-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Iodo-4-nitro-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80598238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-iodo-4-nitro-2-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.